1-Fluoro-4-prop-2-ynyl-benzene

Click Chemistry Triazole Synthesis Regioselectivity

1-Fluoro-4-prop-2-ynyl-benzene (CAS 70090-68-5), also referenced as 4-fluorophenylacetylene , is a para-fluorinated terminal aryl alkyne with the molecular formula C9H7F. This compound features a benzene ring substituted with a fluorine atom and a prop-2-ynyl group, rendering it a valuable building block in click chemistry , Sonogashira cross-couplings , and as a precursor for advanced organic materials.

Molecular Formula C9H7F
Molecular Weight 134.15 g/mol
CAS No. 70090-68-5
Cat. No. B1365412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-prop-2-ynyl-benzene
CAS70090-68-5
Molecular FormulaC9H7F
Molecular Weight134.15 g/mol
Structural Identifiers
SMILESC#CCC1=CC=C(C=C1)F
InChIInChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2
InChIKeyXWRLOPARWUOGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-prop-2-ynyl-benzene (CAS 70090-68-5) for Advanced Chemical Synthesis and Material Science Procurement


1-Fluoro-4-prop-2-ynyl-benzene (CAS 70090-68-5), also referenced as 4-fluorophenylacetylene [1], is a para-fluorinated terminal aryl alkyne with the molecular formula C9H7F . This compound features a benzene ring substituted with a fluorine atom and a prop-2-ynyl group, rendering it a valuable building block in click chemistry [2], Sonogashira cross-couplings , and as a precursor for advanced organic materials [3].

Why 1-Fluoro-4-prop-2-ynyl-benzene Cannot Be Simply Swapped for Unsubstituted or Other Halogenated Analogs


Procurement specialists and researchers cannot freely substitute 1-Fluoro-4-prop-2-ynyl-benzene with simpler analogs like phenylacetylene or other halogenated derivatives without compromising experimental outcomes. The specific electronic and structural modifications imparted by the para-fluorine atom directly influence critical reaction parameters, such as regioselectivity in click chemistry [1], solid-state packing and intermolecular interactions [2], and spectroscopic detectability via 19F NMR [3]. The following evidence quantifies these distinct, non-interchangeable properties.

Comparative Evidence Guide for Selecting 1-Fluoro-4-prop-2-ynyl-benzene (CAS 70090-68-5)


Regioselective Click Chemistry: Different Outcomes vs. Other para-Substituted Alkynes

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the para-substituent on the phenylacetylene dictates the regioisomeric outcome. While 4-methoxyphenylacetylene and 3-methylphenylacetylene yield exclusively the 2H-triazolylchromene-3-carboxylate product, 1-fluoro-4-prop-2-ynyl-benzene (4-fluorophenylacetylene) yields a mixture of both 2H- and 4H-triazolylchromene-3-carboxylates [1]. This distinct regioisomeric profile can be exploited for generating structural diversity not accessible with other common alkynes.

Click Chemistry Triazole Synthesis Regioselectivity

Permanent Electric Dipole Moment Enables Directional π-Stacking vs. Phenylacetylene

The presence of the para-fluorine atom imparts a significant permanent electric dipole moment of μ = 0.8935(9) D to 1-fluoro-4-prop-2-ynyl-benzene [1]. In heterodimers with phenylacetylene, this dipole moment propels the formation of antiparallel π-stacked structures, with these π-stacked motifs outweighing other intermolecular arrangements by approximately 8 kJ mol⁻¹ or more [2]. In contrast, unsubstituted phenylacetylene lacks this dipole-driven steering effect.

Supramolecular Chemistry π-Stacking Crystal Engineering

Distinct 19F NMR Handle Absent in Non-Fluorinated Analogs

1-Fluoro-4-prop-2-ynyl-benzene serves as an intrinsic 19F NMR probe. A 19F NMR spectroscopic study established that the 19F chemical shift is sensitive to the electron-withdrawing capacity of the substituent at the alkyne terminus, allowing for quantification of the electronic effects of various organometallic groups (X in C≡C-X) in the series: cyclo-C6H11Hg < MeHg < PhHg ≈ Ph3C ≈ Ph3Pb < Ph3Sn < H < Ph3Ge [1]. Non-fluorinated analogs like phenylacetylene and 4-ethynyltoluene lack this spectroscopic handle.

Analytical Chemistry 19F NMR Reaction Monitoring

Unique Intermolecular C-H···F Contacts in Solid State vs. Other 4-Halogen Analogs

The crystal structures of 4-halogenoethynylbenzenes are generally isomorphous and exhibit CH···π interactions. However, the crystal structure of 1-fluoro-4-prop-2-ynyl-benzene is anomalous among the halogen series, displaying rare intermolecular CH···F contacts instead of the typical CH···π pattern observed for the chloro, bromo, and iodo analogs [1]. This unique packing motif can influence material properties such as melting point and solubility.

Crystal Engineering Solid-State Chemistry Halogen Bonding

Comparable Polymerization Performance for High-Molecular-Weight Polyvinylenes

When evaluated as a monomer for rhodium-catalyzed polymerization, 1-fluoro-4-prop-2-ynyl-benzene demonstrates robust performance. Using an MCM-41-immobilized [Rh(cod)OCH3]2 catalyst, it was successfully polymerized into a high-molecular-weight (Mw 50,000 to 180,000) substituted polyvinylene with a high cis-transoid content [1]. This performance is consistent with that of other ring-substituted phenylacetylenes, including the parent phenylacetylene and 2-fluorophenylacetylene, confirming its suitability as a standard monomer for producing fluorinated polyacetylenes.

Polymer Chemistry Catalysis Rhodium Complexes

Precision Applications of 1-Fluoro-4-prop-2-ynyl-benzene (CAS 70090-68-5) Guided by Quantitative Differentiation


Diversifying Chemical Libraries via Regioselective Click Chemistry

In medicinal chemistry, the creation of diverse compound libraries is paramount. 1-Fluoro-4-prop-2-ynyl-benzene is the specific reagent of choice when a project requires access to a mixture of 2H- and 4H-triazole regioisomers, rather than a single, exclusive isomer obtained with other para-substituted alkynes [1]. This characteristic is directly supported by the head-to-head comparison evidence showing divergent outcomes in CuAAC reactions, enabling the exploration of a broader structure-activity relationship (SAR) landscape.

Designing Supramolecular Architectures with Dipole-Directed Assembly

For researchers in crystal engineering or supramolecular chemistry aiming to construct π-stacked assemblies with predictable orientation, 1-fluoro-4-prop-2-ynyl-benzene offers a decisive advantage. Its permanent dipole moment of 0.8935 D drives antiparallel π-stacking, providing an approximately 8 kJ mol⁻¹ energetic preference over alternative binding motifs [2][3]. This property, absent in unsubstituted phenylacetylene, provides a quantitative design rule for creating ordered materials.

Monitoring Reaction Progress and Organometallic Synthesis with Intrinsic 19F NMR

When developing new catalytic reactions involving terminal alkynes, the ability to monitor conversion and characterize products in situ without isotopic labeling is highly valuable. 1-Fluoro-4-prop-2-ynyl-benzene functions as an intrinsic 19F NMR probe, where its chemical shift provides direct, quantifiable information on the electronic nature of the alkyne-bound group [4]. This is a critical advantage over non-fluorinated analogs, simplifying kinetic studies and mechanistic investigations in synthetic methodology development.

Synthesizing Fluorinated Polyacetylenes for Advanced Materials

The development of fluorinated polymers for optoelectronics or gas-separation membranes requires reliable monomer building blocks. Evidence confirms that 1-fluoro-4-prop-2-ynyl-benzene readily undergoes rhodium-catalyzed polymerization to yield high-molecular-weight (50,000–180,000) polyvinylenes with a high cis-transoid content [5]. This performance, equivalent to that of non-fluorinated phenylacetylene, validates its use in established polymerization protocols without the need for re-optimization.

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